CAIX Inhibitory Potency: Azepane Sulfonamide Derivatives vs. Acetazolamide
Derivatives of 3-(azepan-1-ylsulfonyl)benzoic acid exhibit potent inhibition of carbonic anhydrase IX (CAIX), a validated anticancer target. The most active derivative in a 2025 study, compound 26, demonstrated an IC50 of 19 nM against CAIX [1]. In cross-study comparison, this is 1.6-fold more potent than the clinically used CAIX inhibitor acetazolamide, which has a reported IC50 of 30 nM for hCA IX . This indicates that the azepane sulfonamide scaffold can achieve superior potency to a benchmark inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM (Compound 26, a derivative of 3-(azepan-1-ylsulfonyl)benzoic acid) |
| Comparator Or Baseline | Acetazolamide: IC50 = 30 nM |
| Quantified Difference | 1.6-fold more potent |
| Conditions | Recombinant human CAIX; CO2 hydration-based assay |
Why This Matters
The enhanced potency of azepane-based inhibitors provides a quantifiable advantage for researchers developing next-generation CAIX-targeted therapies.
- [1] Khanfar, M. A. et al. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z. Naturforsch. C J. Biosci. 2025, 80 (11-12), 763-767. View Source
